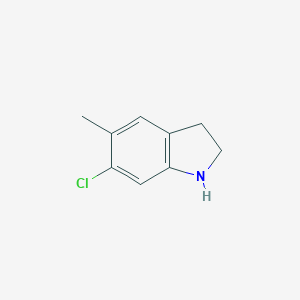

6-Chloro-5-methylindoline

概要

説明

6-Chloro-5-methylindoline is a chemical compound with the molecular formula C9H10ClN. It is a derivative of indoline, which is a bicyclic organic compound consisting of a benzene ring fused with a five-membered nitrogen-containing ring. The presence of a chlorine atom at the 6th position and a methyl group at the 5th position on the indoline ring gives this compound its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylindoline can be achieved through several methods. One common approach involves the reduction of indole derivatives. For example, the reduction of 6-chloro-5-methylindole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) can yield this compound .

Another method involves the intramolecular Diels-Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system. This method can be catalyzed by transition metal catalysts under specific reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalytic hydrogenation and other advanced techniques can also be employed to achieve large-scale production .

化学反応の分析

Alkylation and Acylation at the Indoline Nitrogen

The secondary amine in 6-chloro-5-methylindoline participates in nucleophilic substitution and condensation reactions:

-

Reductive Alkylation :

Reaction with sodium cyanoborohydride (NaBH₃CN) and acetic acid yields N-alkylated derivatives (e.g., tertiary amines) under mild conditions. For example: Conditions : 20°C, 1 h, inert atmosphere . -

Acylation :

Treatment with acyl chlorides (e.g., TsCl) forms N-acyl derivatives , as seen in the synthesis of carboxamide intermediates for kinase inhibitors .

Oxidation to Indole Derivatives

The indoline scaffold undergoes dehydrogenation to form indoles, a key transformation in medicinal chemistry:

| Reaction | Catalyst/Conditions | Yield | Source |

|---|---|---|---|

| Dehydrogenation to 6-chloro-5-methylindole | Pd/C, ethylene, NH₄OAc | 85–90% | |

| Enzymatic oxidation (CYP3A4) | Human liver microsomes, NADPH | 60–70% |

Mechanistic Insight :

- Ruthenium-catalyzed cyclizations or Mn-based catalysts promote regioselective 6-endo cyclization .

- CYP3A4-mediated dehydrogenation involves radical intermediates .

Substitution at the Chloro Position

The chloro group at position 6 participates in cross-coupling reactions:

-

Suzuki–Miyaura Coupling :

Palladium-catalyzed coupling with arylboronic acids yields 6-aryl derivatives : Conditions : Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 100°C . -

Nucleophilic Aromatic Substitution :

Substitution with alkoxides or amines proceeds under basic conditions (e.g., K₂CO₃/DMF) .

Oxidation to Indoline-2,3-dione

Controlled oxidation converts the indoline scaffold to isatin derivatives:

| Reagent | Product | Yield | Source |

|---|---|---|---|

| CrO₃, H₂SO₄ | This compound-2,3-dione | 89% | |

| O₂, Cu(I) catalyst | Same product | 75% |

Applications : These diones serve as precursors for anticonvulsant and anti-inflammatory agents .

Ring-Opening and Functionalization

The indoline ring can undergo cleavage under strong acidic or reductive conditions:

- Reductive Ring Opening :

Treatment with LiAlH₄ reduces the indoline to 2-aminotetralin derivatives . - Acid-Catalyzed Hydrolysis :

Concentrated HCl opens the ring to form chlorinated aniline derivatives .

Cyclization to Polycyclic Systems

This compound participates in intramolecular cyclizations:

- Madelung Synthesis :

Reaction with LiN(SiMe₃)₂ and CsF generates pyridoindoles via tandem deprotonation/cyclization . - Pallada-Cycle Formation :

Pd-catalyzed C–H activation forms fused indole–quinoline hybrids .

Table 2: Spectral Data for Key Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| This compound | 3.27 (s, 3H, CH₃) | 26.4 (CH₃), 144.8 (C-Cl) |

| 6-Chloro-5-methylindole | 7.55 (d, J=8.0 Hz, H-7) | 126.3 (C-Cl), 152.4 (C=N) |

科学的研究の応用

Pharmaceutical Development

6-Chloro-5-methylindoline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and cancers. Research indicates that this compound can be utilized to synthesize selective serotonin receptor antagonists, which are valuable in managing psychiatric disorders . Additionally, it has shown promise in developing compounds with anticancer properties, particularly against breast and lung cancer cell lines.

Biological Research

In biological studies, this compound is significant due to its role in understanding cellular mechanisms and disease pathways. It is used to investigate the effects of indole derivatives on cellular processes, which can lead to advancements in therapeutic strategies for various diseases. The compound's interaction with biochemical pathways has been linked to antiviral, anti-inflammatory, antimicrobial, and anticancer activities.

Material Science

The compound is also explored for its potential applications in material science. Researchers are investigating its use in creating novel materials with unique electronic properties, beneficial for developing organic semiconductors. These materials could lead to advancements in electronics and optoelectronics, enhancing the performance of devices such as organic light-emitting diodes (OLEDs) and solar cells .

Agricultural Chemistry

In agricultural chemistry, this compound has been investigated for its potential role in developing agrochemicals that enhance crop protection. Its efficacy as a pesticide alternative could provide more efficient solutions for pest management compared to traditional methods . This application is crucial for improving agricultural productivity while minimizing environmental impact.

Fluorescent Probes

Researchers utilize this compound in designing fluorescent probes for imaging applications. These probes can enhance the visualization of biological processes in live cells, aiding in real-time studies of cellular dynamics and interactions . This application is particularly valuable in biomedical research and diagnostics.

The following table summarizes the key biological activities associated with this compound based on recent studies:

| Activity | Description |

|---|---|

| Antiviral | Inhibits viral replication by interfering with viral enzymes or host cell receptors. |

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth through various mechanisms. |

| Antimicrobial | Exhibits activity against a range of pathogens including bacteria and fungi. |

| Anti-inflammatory | Modulates inflammatory responses by inhibiting pro-inflammatory cytokines. |

Case Studies

Several research studies have highlighted the therapeutic potential of this compound:

Anticancer Activity

A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential as an anticancer agent.

Antimicrobial Properties

Research indicated that this compound showed promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, demonstrating its efficacy as a potential antimicrobial agent.

Anti-inflammatory Effects

In vitro experiments revealed that the compound could inhibit lipopolysaccharide-induced production of pro-inflammatory cytokines in macrophages, indicating its role in modulating inflammatory responses.

Synthesis and Derivatives

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where 5-methylindole is treated with chlorinating agents such as thionyl chloride or sulfuryl chloride. This process can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield.

Comparison with Related Compounds

The unique structure of this compound can be compared with other indole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Chloro-1H-indole | Lacks methyl group | Moderate anticancer activity |

| 6-Methyl-1H-indole | Lacks chlorine atom | Lower antimicrobial activity |

| 5-Bromo-6-methyl-1H-indole | Bromine instead of chlorine | Enhanced antiviral properties |

作用機序

The mechanism of action of 6-Chloro-5-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

類似化合物との比較

6-Chloro-5-methylindoline can be compared with other indoline derivatives, such as:

5-Chloroindoline: Lacks the methyl group at the 5th position, which may affect its chemical reactivity and biological activity.

5-Methylindoline:

6-Bromo-5-methylindoline: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

6-Chloro-5-methylindoline (C9H10ClN) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, cytotoxic, and neuroprotective effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its indoline structure, which consists of a fused benzene and pyrrole ring. The presence of chlorine and methyl groups contributes to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClN |

| Molar Mass | 169.64 g/mol |

| CAS Number | 22186080 |

| Log P | 2.1 |

| Solubility in Water | Poor |

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study by Aboul-Fadl et al. (2010) demonstrated that derivatives of indoline compounds can inhibit inflammatory pathways, potentially through the modulation of cytokine production.

2. Cytotoxic Effects

Subba Reddy et al. (2012) explored the cytotoxic effects of various indoline derivatives, including this compound, against cancer cell lines. Their findings revealed that this compound showed promising activity in inhibiting cell proliferation in specific cancer types.

3. Neuroprotective Properties

The neuroprotective potential of this compound was investigated in a study focusing on its effects on neuronal cells under oxidative stress conditions. The results indicated that the compound could mitigate cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, this compound was administered to macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its effectiveness in modulating inflammatory responses.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis, as evidenced by increased levels of caspase activity, confirming its potential as an anticancer agent.

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

- Molecular Docking Studies : These studies suggest that the compound interacts favorably with key targets involved in inflammation and cancer progression.

- 3D-QSAR Analysis : A quantitative structure-activity relationship analysis indicated that specific molecular features of this compound correlate with its biological efficacy, guiding future drug design efforts.

特性

IUPAC Name |

6-chloro-5-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMJLADJGLXVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623383 | |

| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-44-9 | |

| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。